Home > Products > Screening Compounds P134153 > Dehydroxy mirabegron
Dehydroxy mirabegron - 1581284-82-3

Dehydroxy mirabegron

Catalog Number: EVT-1457153
CAS Number: 1581284-82-3
Molecular Formula: C21H24N4OS
Molecular Weight: 380.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mirabegron

    Compound Description: Mirabegron, marketed as Myrbetriq, is a β3-adrenergic receptor agonist primarily used to treat overactive bladder (OAB) syndrome [, , , , , ]. It functions by relaxing the detrusor muscle in the bladder, increasing bladder capacity [, ]. Research suggests Mirabegron might also be beneficial for treating ureteral stones, improving stone expulsion rates [, , , , , ], and potentially aiding in managing erectile dysfunction in patients with benign prostatic obstruction [].

Vibegron

    Compound Description: Vibegron is another β3-adrenergic receptor agonist, similar in function to Mirabegron, used for treating OAB [, ]. Studies have investigated its efficacy and safety compared to Mirabegron [, ].

Tamsulosin

    Compound Description: Tamsulosin is an α1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH) and its associated lower urinary tract symptoms [, , ]. It works by relaxing the muscles in the prostate and bladder neck, facilitating urine flow.

    Relevance: While Tamsulosin's mechanism of action differs from Mirabegron, studies have investigated their combined use for treating OAB []. This combination highlights a therapeutic strategy targeting different receptors within the urinary tract. Assessing if "Dehydroxy mirabegron" could be combined with Tamsulosin or similar drugs would require understanding its pharmacological profile.

    Compound Description: Solifenacin, an antimuscarinic drug, is commonly prescribed for treating OAB [, , , ]. It works by blocking the action of acetylcholine on muscarinic receptors in the bladder, reducing bladder muscle spasms and the urge to urinate.

8-Dehydroxy-11β-O-Acetyl-12β-O-Tigloyl-17β-Marsdenin

    Compound Description: This novel steroidal glycoside, identified as compound 3 in the study, was isolated from Marsdenia tenacissima leaves and exhibited significant inhibitory effects on the seedling growth of cress []. The study suggests this compound may contribute to the allelopathic properties of M. tenacissima.

Overview

Dehydroxy mirabegron is a derivative of mirabegron, a medication primarily used for the treatment of overactive bladder. Mirabegron functions as a selective beta-3 adrenergic receptor agonist, promoting relaxation of the bladder muscle and increasing its capacity. Dehydroxy mirabegron is significant in pharmaceutical research due to its potential implications for drug efficacy and safety profiles.

Source

Mirabegron was first approved by the U.S. Food and Drug Administration in 2012 and is marketed under various brand names. The compound is synthesized through multiple chemical processes, which also yield various derivatives, including dehydroxy mirabegron.

Classification

Dehydroxy mirabegron falls under the classification of synthetic organic compounds, specifically within the category of beta-adrenergic receptor agonists. Its molecular structure is closely related to that of mirabegron, with modifications that may influence its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of dehydroxy mirabegron typically involves several key steps that modify the original structure of mirabegron. The methods can include:

  1. Amino Protection: Initial reactions often involve protecting amino groups to prevent unwanted reactions during subsequent steps.
  2. Condensation Reactions: This step combines various intermediates to form the core structure of dehydroxy mirabegron.
  3. Oxidation and Reduction: Specific reagents are used to introduce or remove functional groups, refining the compound towards its final form.

Technical Details

The synthesis process can utilize solvents such as tetrahydrofuran and various oxidizing agents like potassium permanganate or manganese dioxide to facilitate reactions under controlled conditions (e.g., nitrogen atmosphere) . The final purification often involves recrystallization techniques to ensure high purity levels.

Molecular Structure Analysis

Structure

Dehydroxy mirabegron's molecular formula is derived from that of mirabegron, which is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S. The structural modifications primarily involve the removal of hydroxyl groups from the original molecule.

Data

  • Molecular Weight: Approximately 396.51 g/mol for mirabegron; dehydroxy mirabegron's weight may vary slightly based on structural changes.
  • CAS Number: Specific identifiers for dehydroxy mirabegron are not universally established but can be inferred from related compounds.
Chemical Reactions Analysis

Reactions

Dehydroxy mirabegron can undergo various chemical reactions typical for organic compounds, including:

  • Hydroxyl Group Removal: This reaction often involves dehydrating agents or specific catalytic conditions.
  • Rearrangements: Structural changes may occur under certain conditions, leading to different derivatives with altered pharmacological profiles.

Technical Details

The technical aspects of these reactions include careful control over reaction conditions such as temperature, pH, and solvent choice to maximize yield and minimize side reactions .

Mechanism of Action

Process

Dehydroxy mirabegron acts similarly to its parent compound by targeting beta-3 adrenergic receptors located in the detrusor muscle of the bladder. Upon binding, it promotes muscle relaxation, thereby enhancing bladder capacity and reducing urinary frequency.

Data

Studies indicate that modifications like those in dehydroxy mirabegron can affect receptor affinity and selectivity, potentially leading to variations in therapeutic efficacy and side effects compared to mirabegron .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility characteristics may differ from those of mirabegron due to structural changes.

Chemical Properties

  • Stability: Dehydroxy mirabegron may exhibit different stability profiles under varying environmental conditions compared to its parent compound.
  • Reactivity: The reactivity profile will depend on the presence or absence of functional groups such as hydroxyls.

Relevant data on these properties can be obtained through standard analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Applications

Scientific Uses

Dehydroxy mirabegron is primarily investigated for its potential role in enhancing the therapeutic effects of overactive bladder treatments. Research into its pharmacological properties aims to identify improved formulations that could lead to better patient outcomes with fewer side effects. Additionally, understanding its synthesis and properties contributes to broader pharmaceutical development efforts focused on beta-adrenergic receptor modulators .

Properties

CAS Number

1581284-82-3

Product Name

Dehydroxy mirabegron

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide

Molecular Formula

C21H24N4OS

Molecular Weight

380.51

InChI

InChI=1S/C21H24N4OS/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26)

InChI Key

SRMFYHUWWFFNPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N

Synonyms

2-​Amino-​N-​[4-​[2-​[(2-​phenylethyl)​amino]​ethyl]​phenyl]​-4-​Thiazoleacetamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.